Clofentezine Metabolite 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

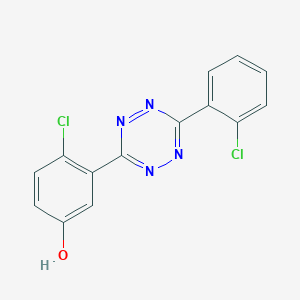

Clofentezine Metabolite 2 is a derivative of clofentezine, a pesticide primarily used to control mites in agricultural settings. The compound is known for its role as an impurity or degradation product of clofentezine, with the chemical name 4-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol . It has a molecular formula of C14H8Cl2N4O and a molecular weight of 319.15 g/mol .

Méthodes De Préparation

The synthesis of Clofentezine Metabolite 2 involves the chemical modification of clofentezine. The primary synthetic route includes the hydroxylation of clofentezine at specific positions on the phenyl ring. This process typically requires the use of strong oxidizing agents under controlled conditions to ensure the selective formation of the desired metabolite

Analyse Des Réactions Chimiques

Clofentezine Metabolite 2 undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound back to its parent form, clofentezine.

Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated or brominated derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated or dechlorinated derivatives of the original compound .

Applications De Recherche Scientifique

Clofentezine Metabolite 2 has several scientific research applications:

Mécanisme D'action

The mechanism of action of Clofentezine Metabolite 2 involves its interaction with specific molecular targets in mites. The compound disrupts the normal functioning of the mite’s nervous system, leading to paralysis and death. The primary molecular targets are believed to be enzymes involved in neurotransmitter synthesis and degradation . The pathways involved include oxidative stress responses and disruption of cellular signaling mechanisms .

Comparaison Avec Des Composés Similaires

Clofentezine Metabolite 2 can be compared with other similar compounds, such as:

Clofentezine: The parent compound, primarily used as a pesticide.

3,6-bis(2-chlorophenyl)-1,2-dihydro-1,2,4,5-tetrazine: Another metabolite of clofentezine with similar chemical properties.

4-amino-3,5-bis(2-chlorophenyl)-4H-1,2,4-triazole: A related compound with different biological activity.

This compound is unique due to its specific hydroxylation pattern, which gives it distinct chemical and biological properties compared to its parent compound and other metabolites .

Activité Biologique

Clofentezine, a member of the benzylurea class of pesticides, is primarily known for its use as an ovicide and acaricide, particularly against mites. Its metabolite, Clofentezine Metabolite 2, has garnered interest in recent years due to its potential biological activities and implications for both agricultural practices and human health. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Clofentezine and Its Metabolites

Clofentezine is characterized by its chemical structure C14H8Cl2N4 and acts primarily as an ovicide with some efficacy against early motile stages of pests. The compound is utilized in various crops including apples, pears, and ornamentals . Its metabolic pathways in organisms lead to several metabolites, among which this compound is significant due to its biological activity.

This compound exhibits its biological activity through various mechanisms:

- Enzyme Modulation : Studies have shown that Clofentezine can influence liver enzymes such as cytochrome P450 and cytochrome b5. In rats treated with high doses of Clofentezine, significant increases in these enzymes were observed, indicating potential alterations in metabolic processes .

- Antiproliferative Effects : Recent investigations have highlighted the antiproliferative capacity of this compound. For instance, metabolomic approaches have demonstrated that exposure to certain concentrations can significantly affect the viability of human colon cancer cells (HT-29), suggesting potential therapeutic applications .

Toxicological Studies

Toxicological assessments of Clofentezine and its metabolites reveal critical insights into their safety profiles:

- Liver Enzyme Activity : In a study involving Sprague-Dawley rats, administration of Clofentezine at varying doses resulted in dose-dependent increases in liver weight and enzyme activities. Notably, at doses around 27,000 mg/kg bw per day for extended periods, significant liver histopathological changes were noted .

- Recovery Observations : Following a recovery period after high-dose exposure, many liver enzyme activities returned to baseline levels, although some parameters remained elevated. This suggests that while high doses induce significant biological changes, there may be a capacity for recovery upon cessation of exposure .

Table 1: Summary of Biological Effects Observed in Toxicological Studies

| Dose (mg/kg bw/day) | Duration (weeks) | Liver Weight Change | Cytochrome P450 Activity | Recovery Observations |

|---|---|---|---|---|

| 0 | 8 | Baseline | Baseline | N/A |

| 40 | 8 | No change | No change | Baseline |

| 27,000 | 8 | Significant increase | Significant increase | Partial recovery |

| 27,000 | 10 | Significant increase | Significant increase | Partial recovery |

Case Study 1: Antiproliferative Activity

In a recent study exploring the effects of various bioactive compounds on cancer cell lines, this compound was tested for its ability to inhibit the proliferation of HT-29 colon cancer cells. The results indicated a marked reduction in cell viability at specific concentrations after both 48 and 72 hours of treatment. This study underscores the potential use of this metabolite in cancer therapeutics .

Case Study 2: Environmental Impact Assessment

A comprehensive review highlighted the environmental persistence of Clofentezine residues across various agricultural settings. Monitoring studies indicated that residues frequently exceeded the maximum residue limits (MRLs) set for several crops, raising concerns about long-term exposure risks to non-target organisms and humans .

Propriétés

IUPAC Name |

4-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N4O/c15-11-4-2-1-3-9(11)13-17-19-14(20-18-13)10-7-8(21)5-6-12(10)16/h1-7,21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOSQCCWQGQWGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC(=C3)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.